![molecular formula C7H7NO2 B117346 4H-[1,3]dioxino[4,5-b]pyridine CAS No. 158537-79-2](/img/structure/B117346.png)

4H-[1,3]dioxino[4,5-b]pyridine

Vue d'ensemble

Description

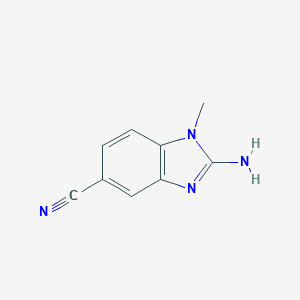

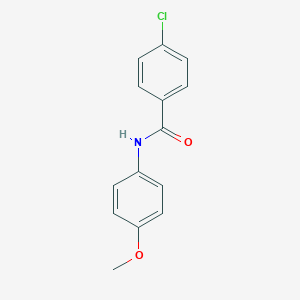

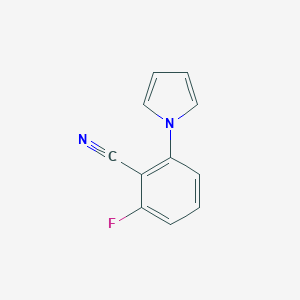

“4H-[1,3]dioxino[4,5-b]pyridine” is a heterocyclic compound . It has the molecular formula C7H7NO2 . This compound is used as a building block in the synthesis of various chemical compounds .

Synthesis Analysis

The synthesis of derivatives of “4H-[1,3]dioxino[4,5-b]pyridine” has been reported in several studies . For instance, one study reported the efficient preparation of several derivatives of “4H-chromene and chromeno [2,3-b]pyridine” under microwave irradiation in a one-pot reaction . Another study reported a new and facile synthesis of a combinatorial library of its tetra- and persubstituted derivatives by trifluoracetic acid catalyzed condensation of a group of 5-aminopyrazoles and a group of α-oxoketene dithioacetals .Molecular Structure Analysis

The molecular structure of “4H-[1,3]dioxino[4,5-b]pyridine” includes 18 bonds in total, with 11 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic ether, 1 aromatic ether, and 1 Pyridine .Chemical Reactions Analysis

The chemical reactions involving “4H-[1,3]dioxino[4,5-b]pyridine” and its derivatives have been studied in the context of their potential biological activities . For example, several synthetic products exhibited potent anti-inflammatory effects by inhibiting the production of tumor necrosis factor-α-induced nitric oxide (NO) more powerfully than quercetin .Applications De Recherche Scientifique

Novel Analogues and Scaffolding for Therapeutic Agents

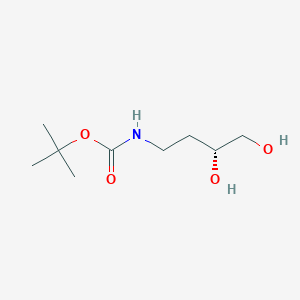

- Research has demonstrated the synthesis of novel analogues of 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine, modified in the non-aromatic ring. These structures, featuring a hydroxymethyl group, are considered attractive intermediates for creating potential new therapeutic agents (Bartolomea et al., 2003).

Chemical Synthesis and Modification Techniques

- Techniques for the synthesis and antimycobacterial activity of hydrazides based on pyridoxine derivatives have been explored. This includes methods for synthesizing compounds like 5-(hydroxymethyl)-2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-6-carbohydrazide (Khaziev et al., 2018).

Potential in Drug Discovery

- Another study focused on the synthesis of novel 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines with selective introduction of substituents on the pyridine ring. These products are seen as potential scaffolds for drug discovery and combinatorial chemistry (Alcázar et al., 2003).

Synthesis Variations and Product Distribution

- Variations in reaction conditions for synthesizing 2-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine derivatives were studied, illustrating how these variations impact product distribution. This research contributes to understanding the synthetic versatility of these compounds (Soukri et al., 2000).

Enantioselective Synthesis and Purity Control

- The enantioselective synthesis of 2- and 3-substituted 2,3-dihydro[1,4]dioxino[2,3-b]pyridine derivatives was achieved, with their enantiomeric purity determined by capillary electrophoresis. This highlights the compound's potential in chiral chemistry applications (Lazar et al., 2005).

Substructural Applications in Chemical Synthesis

- Compounds containing the 2,3-dihydro[1,4]dioxino[2,3-b]pyridine heterocyclic system as a substructure have been synthesized, demonstrating its utility in the creation of diverse chemical structures (Soukri et al., 2003).

Orientations Futures

The future directions for “4H-[1,3]dioxino[4,5-b]pyridine” and its derivatives could involve further exploration of their potential biological activities and the development of new antibacterial therapies . Additionally, the design and synthesis of new derivatives could lead to the discovery of new anti-inflammatory drugs .

Propriétés

IUPAC Name |

4H-[1,3]dioxino[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-2-6-4-9-5-10-7(6)8-3-1/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMCAUOODURIFMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(N=CC=C2)OCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50602078 | |

| Record name | 2H,4H-[1,3]Dioxino[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4H-[1,3]dioxino[4,5-b]pyridine | |

CAS RN |

158537-79-2 | |

| Record name | 2H,4H-[1,3]Dioxino[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

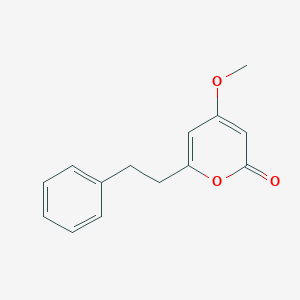

![N-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide](/img/structure/B117269.png)